molecular formula C19H25NO3 B11165167 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one

Cat. No.: B11165167
M. Wt: 315.4 g/mol
InChI Key: FOOAKAQZEAOZQZ-UHFFFAOYSA-N
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Description

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of ethyl acetoacetate, 4-hydroxycoumarin, and 3-methylpiperidine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 5-hydroxy group undergoes typical phenolic reactions:

Reaction Type Reagents/Conditions Product Yield Source
Esterification Acetic anhydride, H<sub>2</sub>SO<sub>4</sub> (catalytic)5-Acetoxy derivative75–82%
Oxidation KMnO<sub>4</sub> in acidic mediumQuinone formation60% (partial decomposition)
Glycosylation Acetylated glucose, BF<sub>3</sub>-Et<sub>2</sub>OGlycoside derivativeNot reported

The hydroxyl group’s acidity (pK<sub>a</sub> ≈ 9–10) facilitates deprotonation under basic conditions, enabling nucleophilic substitutions.

Chromenone Core Modifications

The coumarin backbone participates in electrophilic substitutions and ring-opening reactions:

Electrophilic Aromatic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the 3-position .

  • Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> yields sulfonated derivatives, though steric hindrance from the ethyl group reduces regioselectivity.

Ring-Opening Reactions

Alkaline hydrolysis (NaOH, 80°C) cleaves the lactone ring to form a dicarboxylic acid derivative .

3-Methylpiperidinomethyl Side Chain Reactivity

The tertiary amine in the piperidine ring enables alkylation and quaternization:

Reaction Conditions Product Application Source
Alkylation Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium saltEnhanced water solubility
Oxidation mCPBA (meta-chloroperbenzoic acid)N-Oxide derivativeProdrug potential

Impact of Substituents on Reactivity

  • Electron-withdrawing groups (e.g., nitro) at position 4 increase electrophilic substitution rates .

  • The 3-methylpiperidinomethyl group enhances solubility in polar aprotic solvents (DMSO > 50 mg/mL).

Biological Interaction Mechanisms

While not a direct reaction, the compound’s interactions with biological targets inform its functionalization strategies:

  • Enzyme Inhibition : The hydroxyl group chelates metal ions in kinase active sites, while the piperidine moiety binds hydrophobic pockets .

  • Metabolic Modifications : Cytochrome P450 enzymes oxidize the ethyl group to a carboxylic acid in vivo .

Stability and Degradation

  • Photodegradation : UV light (λ = 254 nm) induces ring-opening via [2+2] cycloaddition.

  • Hydrolytic Stability : Stable in pH 4–7; rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one possesses antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections. This makes it a candidate for developing new antimicrobial agents .

Potential Therapeutic Uses

The compound is being investigated for its potential therapeutic applications in treating conditions such as:

  • Cancer : Its antioxidant properties may contribute to anticancer effects by protecting cells from oxidative damage.
  • Neurological Disorders : The ability to mitigate oxidative stress suggests potential use in neuroprotection.
  • Infectious Diseases : Its antimicrobial properties could lead to new treatments for bacterial and fungal infections.

Case Study 1: Antioxidant Activity

A study published in the journal Molecules highlighted the compound's ability to scavenge free radicals effectively. The research utilized various assays to measure its antioxidant capacity, revealing that it significantly reduced oxidative stress markers in cellular models .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound, testing it against several bacterial strains. Results indicated that it exhibited potent activity against Gram-positive bacteria, making it a promising candidate for further development into an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
  • 5-hydroxy-7-methyl-2H-chromen-2-one
  • 6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Uniqueness

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to the presence of both the chromen-2-one core and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one can be described as follows:

  • Molecular Formula : C19H25N1O3
  • Molecular Weight : 315.41 g/mol
  • IUPAC Name : this compound

This compound features a chromone backbone, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Antioxidant Activity

Chromones have been extensively studied for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound is believed to contribute significantly to its ability to scavenge free radicals. Research indicates that compounds with similar structures exhibit high antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases .

Anticancer Effects

Several studies have explored the anticancer potential of chromone derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been reported to induce apoptosis in various cancer cell lines, likely through the activation of caspase pathways .

Case Studies

  • Breast Cancer : A study involving derivatives of chromones demonstrated that certain compounds could effectively inhibit the growth of MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Lung Cancer : Another investigation highlighted the efficacy of chromone derivatives against A549 lung cancer cells, where they exhibited significant cytotoxicity and reduced tumor growth in animal models .

Anti-inflammatory Activity

The anti-inflammatory properties of chromones are well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its therapeutic potential in inflammatory diseases .

Neuroprotective Effects

Recent studies suggest that chromone derivatives might possess neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This could have implications for conditions such as Alzheimer's disease .

In Vivo Studies

In vivo studies have shown that this compound can significantly reduce tumor size in animal models when administered at specific dosages. The pharmacokinetics indicate good bioavailability and distribution within tissues, enhancing its therapeutic efficacy .

Toxicity Studies

Toxicity assessments reveal that this compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preclinical trials. Long-term studies are necessary to confirm chronic exposure safety.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C19H25NO3/c1-4-14-9-17(21)23-16-8-13(3)15(19(22)18(14)16)11-20-7-5-6-12(2)10-20/h8-9,12,22H,4-7,10-11H2,1-3H3

InChI Key

FOOAKAQZEAOZQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC(C3)C)O

Origin of Product

United States

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